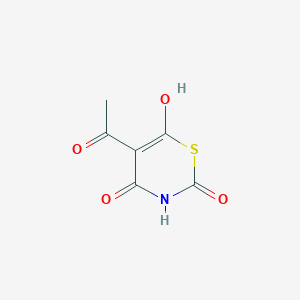
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Overview
Description
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a type of 1,3-diacarbonyl compound. These compounds are of great interest in the synthesis of metal complexes with a broad spectrum of pharmaceutical activity . They are good precursors for the synthesis of a diversity of Schiff bases and hydrazones through reactions with a variety of amines and hydrazines .
Synthesis Analysis
The synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves molecular modeling and docking studies of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .Molecular Structure Analysis
The molecular structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is analyzed through spectroscopy, thermal analysis, electrical properties, DNA cleavage, antitumor, and antimicrobial activities .Chemical Reactions Analysis
The chemical reactions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involve the synthesis of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are analyzed through reactions of (2,5-pyrrole)-bis (5,6-diphenyl- [1,2,4]-triazin-3-ylhydrazone) ligand, (H 2 L; H 2 BisT) with VO (II), Co (II), Ni (II) and several copper (II) salts, including NO 3−, AcO −, Cl − and SO 42−, in presence of LiOH (in molar ratio 1:2:2, ligand:LiOH:metal) afforded mono- and bi-nuclear metal complexes .Scientific Research Applications
Synthesis of Substituted 1,5-Benzodiazepines : A study by Yuskovets, Uankpo, and Ivin (2006) demonstrated the use of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the synthesis of substituted 1,5-benzodiazepines through a three-component condensation process. This method provides a convenient route to these compounds (Yuskovets, Uankpo, & Ivin, 2006).
New Regioselective Synthesis of 1-Amino-6-Methyluracils : Yuskovets, Ivin, and Kirillova (2007) reported that this compound reacts with substituted hydrazines and carboxylic acid hydrazides to produce 1-amino-6-methyluracils, showcasing a novel and efficient synthesis method for these derivatives (Yuskovets, Ivin, & Kirillova, 2007).
Formation of Schiff Bases and Their Derivatives : Velikorodov et al. (2019) explored the reaction of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various carbamates to form Schiff bases. These were then used to synthesize several derivatives, demonstrating the compound's versatility in organic synthesis (Velikorodov et al., 2019).
Antimicrobial Metal Complexes : Adly (2012) described the synthesis of metal complexes using 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and their antimicrobial activities. This study highlights the potential biomedical applications of these complexes (Adly, 2012).
Potential Anticancer Activity : Ferreira et al. (2013) investigated the antitumor potential of derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione against human cancer cell lines. Their findings suggest that these derivatives may be promising agents in cancer therapy (Ferreira et al., 2013).
Heterocyclic System Synthesis : Another study by Yuskovets and Ivin (2007) showed the synthesis of a novel heterocyclic system, pyrimido[1,6-a][1,5]benzodiazepine, using this compound. This expands the scope of heterocyclic chemistry and potential pharmaceutical applications (Yuskovets & Ivin, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-acetyl-6-hydroxy-1,3-thiazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S/c1-2(8)3-4(9)7-6(11)12-5(3)10/h10H,1H3,(H,7,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSJHXWCIHEKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187243 | |
| Record name | 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione | |
CAS RN |
936074-63-4, 91114-97-5 | |
| Record name | 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(E)-(3-benzyl-4-chloro-2-oxo-1,3-thiazol-5-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B353418.png)
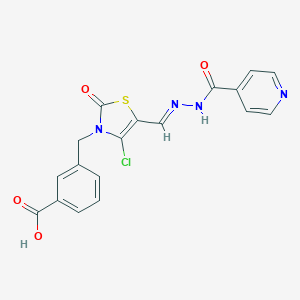
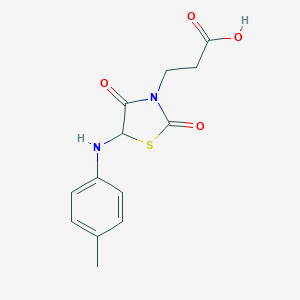

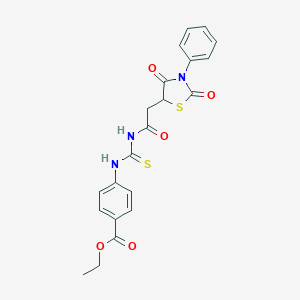

![3-[5-(4-Ethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353430.png)
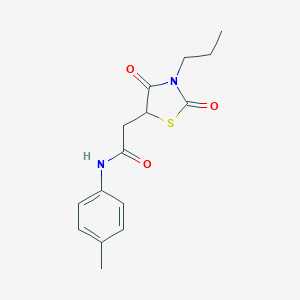

![4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353447.png)
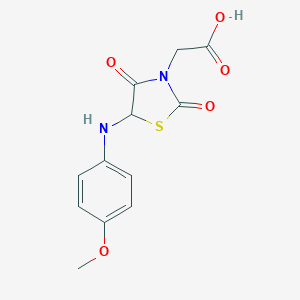
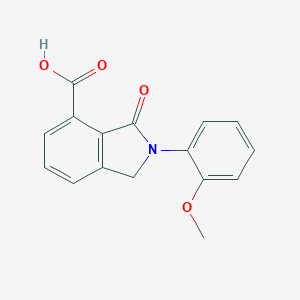
![[2,4-Dioxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B353452.png)